molecular formula C50H71N13O14 B10831732 H-DL-Phe-DL-Gln-DL-Pro-DL-Gln-DL-Asn-Gly-DL-Gln-DL-Phe-DL-xiIle-OH

H-DL-Phe-DL-Gln-DL-Pro-DL-Gln-DL-Asn-Gly-DL-Gln-DL-Phe-DL-xiIle-OH

Katalognummer: B10831732
Molekulargewicht: 1078.2 g/mol
InChI-Schlüssel: LXMKAPMSYYEFSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “H-DL-Phe-DL-Gln-DL-Pro-DL-Gln-DL-Asn-Gly-DL-Gln-DL-Phe-DL-xiIle-OH” is a synthetic peptide composed of multiple amino acids Each amino acid in this sequence is in the DL configuration, meaning it contains both D- and L- forms of the amino acids

Eigenschaften

Molekularformel

C50H71N13O14

Molekulargewicht

1078.2 g/mol

IUPAC-Name

2-[[2-[[5-amino-2-[[2-[[4-amino-2-[[5-amino-2-[[1-[5-amino-2-[(2-amino-3-phenylpropanoyl)amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C50H71N13O14/c1-3-27(2)42(50(76)77)62-47(73)34(24-29-13-8-5-9-14-29)60-45(71)31(16-19-37(52)64)57-41(68)26-56-44(70)35(25-40(55)67)61-46(72)32(17-20-38(53)65)58-48(74)36-15-10-22-63(36)49(75)33(18-21-39(54)66)59-43(69)30(51)23-28-11-6-4-7-12-28/h4-9,11-14,27,30-36,42H,3,10,15-26,51H2,1-2H3,(H2,52,64)(H2,53,65)(H2,54,66)(H2,55,67)(H,56,70)(H,57,68)(H,58,74)(H,59,69)(H,60,71)(H,61,72)(H,62,73)(H,76,77)

InChI-Schlüssel

LXMKAPMSYYEFSM-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “H-DL-Phe-DL-Gln-DL-Pro-DL-Gln-DL-Asn-Gly-DL-Gln-DL-Phe-DL-xiIle-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups are removed to allow the next amino acid to couple.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may utilize continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

The compound “H-DL-Phe-DL-Gln-DL-Pro-DL-Gln-DL-Asn-Gly-DL-Gln-DL-Phe-DL-xiIle-OH” can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as alkylating agents for cysteine residues.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.

Wissenschaftliche Forschungsanwendungen

The compound “H-DL-Phe-DL-Gln-DL-Pro-DL-Gln-DL-Asn-Gly-DL-Gln-DL-Phe-DL-xiIle-OH” has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Explored for therapeutic applications, such as antimicrobial peptides or enzyme inhibitors.

    Industry: Utilized in the development of peptide-based materials and sensors.

Wirkmechanismus

The mechanism of action of “H-DL-Phe-DL-Gln-DL-Pro-DL-Gln-DL-Asn-Gly-DL-Gln-DL-Phe-DL-xiIle-OH” depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to specific proteins or altering membrane permeability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    H-DL-Phe-DL-Gln-DL-Pro-DL-Gln-DL-Asn-Gly-DL-Gln-DL-Phe-DL-Ile-OH: Similar structure but with L-isoleucine instead of DL-isoleucine.

    H-DL-Phe-DL-Gln-DL-Pro-DL-Gln-DL-Asn-Gly-DL-Gln-DL-Phe-DL-Val-OH: Contains valine instead of isoleucine.

Uniqueness

The uniqueness of “H-DL-Phe-DL-Gln-DL-Pro-DL-Gln-DL-Asn-Gly-DL-Gln-DL-Phe-DL-xiIle-OH” lies in its specific sequence and the presence of DL-isoleucine, which may confer distinct structural and functional properties compared to similar peptides.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.